molecular formula C16H11FNNa2O6P B3026397 Foslinanib disodium CAS No. 1256037-62-3

Foslinanib disodium

Cat. No.: B3026397
CAS No.: 1256037-62-3
M. Wt: 409.21 g/mol
InChI Key: TWMCXXQLLQDSTN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foslinanib disodium, also known as CVM-1118 , is an investigational small molecule chemical entity being developed as a potent oral anti-cancer therapeutic. Its major active metabolite, CVM-1125, demonstrates growth inhibitory and cytotoxic effects in the nanomolar range across a broad panel of human cancer cell lines. The compound's primary mechanism of action is through targeting TNF receptor-associated protein 1 ( TRAP1 ), a mitochondrial molecular chaperone also known as Hsp75. By binding to TRAP1 and reducing its protein levels, this compound induces mitochondrial apoptosis and causes cell cycle arrest at the G2/M phase. A key and distinctive feature of its activity is the potent inhibition of Vasculogenic Mimicry (VM) , a process where aggressive cancer cells form de novo vascular networks independent of endothelial angiogenesis, which is associated with metastasis and resistance to conventional anti-angiogenic drugs. Preclinical studies indicate that this compound impedes TRAP1 downstream signaling, leading to a reduction of cellular succinate levels and destabilization of HIF-1α. Furthermore, loss-of-function mutations in STK11 and NF2 have been identified as potential biomarkers predictive of higher sensitivity to the drug. This compound is currently in Phase 2 clinical trials for advanced neuroendocrine tumors and unresectable advanced hepatocellular carcinoma, underscoring its significant research value. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FNO6P.2Na/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMCXXQLLQDSTN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FNNa2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256037-62-3
Record name Foslinanib disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256037623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSLINANIB DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X5F5LAF7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Pharmacological Characterization of Foslinanib Disodium

Prodrug Metabolism and Active Metabolite Formation

Foslinanib (B607536) disodium (B8443419) functions as a prodrug, undergoing biotransformation in vivo to exert its therapeutic effects. The primary metabolic pathway involves its conversion to a more potent active metabolite.

Biotransformation of Foslinanib (CVM-1118) to Active Metabolite CVM-1125

Upon administration, foslinanib (CVM-1118) is rapidly and extensively metabolized via dephosphorylation to its active metabolite, CVM-1125. This conversion is observed across various preclinical species, including mice, rats, and dogs, as well as in humans. benchchem.compor-journal.comasco.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netcancer.govdrugbank.com The chemical structure of CVM-1118 is C₁₆H₁₃FNO₆P, while its active metabolite, CVM-1125, has the molecular formula C₁₆H₁₂FNO₃. por-journal.comresearchgate.net

The active metabolite, CVM-1125, demonstrates significant cytotoxic and growth-inhibitory effects against a broad spectrum of cancer cell lines. In the National Cancer Institute's (NCI) 60 cancer cell line panel screening, CVM-1125 exhibited growth inhibitory concentrations (GI₅₀) below 100 nM in 87% of the tested cell lines. benchchem.compor-journal.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net Furthermore, specific cell lines showed even greater sensitivity, with some reporting GI₅₀ values below 50 nM. For instance, the HCT-116 colon cancer cell line displayed an IC₅₀ of 33 nM towards CVM-1125. por-journal.comnih.gov

Beyond direct cytotoxicity, CVM-1125 has been shown to induce cellular apoptosis and cell cycle arrest. In HT-29 cells treated with CVM-1118 (the prodrug), a dose-dependent accumulation of cells in the G₂/M phase was observed, accompanied by a reduction in the G₁ population.

Table 1: In Vitro Cytotoxicity of CVM-1125 (Active Metabolite of Foslinanib)

Cell Line Sensitivity MetricValue Range / DescriptionReference
GI₅₀ in NCI-60 panel< 100 nM in 87% of cell lines benchchem.compor-journal.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net
GI₅₀ in NCI-60 panel< 50 nM in highly sensitive cell lines nih.gov
IC₅₀ in HCT-116 cells33 nM por-journal.com

Table 2: Effect of CVM-1118 on Cell Cycle Distribution in HT-29 Cells after 48h Treatment

Treatment Group (CVM-1118)G₁ Phase (%)G₂/M Phase (%)S Phase (%)Sub-G₁ (%)Reference
Control51.93Not specifiedNot specifiedNot specified por-journal.com
100 nM16.27Not specifiedNot specifiedNot specified por-journal.com
300 nM1.58Not specifiedNot specifiedNot specified por-journal.com

Enzymatic Pathways Involved in Preclinical Metabolism of Foslinanib

The primary metabolic transformation of foslinanib (CVM-1118) to its active form, CVM-1125, is characterized as enzymatic dephosphorylation. benchchem.combenchchem.com This process is crucial for the drug's activation and subsequent pharmacological activity. While the specific enzymes responsible for this dephosphorylation have not been detailed in the provided literature, it is consistently described as a rapid and complete conversion occurring in vivo across multiple species. benchchem.compor-journal.comasco.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netdrugbank.com

Pharmacokinetics in Preclinical Animal Models

The pharmacokinetic profile of foslinanib disodium in preclinical settings provides essential data for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Preclinical Absorption Profiles Across Species

Foslinanib has demonstrated oral bioavailability in preclinical animal models. benchchem.comdrugbank.com Studies in mice, Sprague-Dawley rats, and beagle dogs indicated that CVM-1118 is rapidly converted to CVM-1125 following oral administration. por-journal.com In human clinical trials, rapid oral absorption was observed with a time to maximum concentration (Tmax) of less than 2 hours. ascopubs.org While these human data suggest efficient absorption, specific quantitative absorption parameters (e.g., bioavailability percentages) across various preclinical species are not detailed in the provided snippets.

Preclinical Distribution Patterns in Organ Systems

Information regarding the distribution patterns of foslinanib or its active metabolite, CVM-1125, within specific organ systems in preclinical animal models was not found in the reviewed literature. Understanding tissue distribution is critical for assessing target engagement and potential off-target effects, but detailed preclinical data on this aspect are not available from the provided sources.

Preclinical Elimination Pathways and Metabolite Clearance

Following administration, foslinanib (CVM-1118) is rapidly and completely metabolized to CVM-1125. benchchem.compor-journal.comasco.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netdrugbank.comascopubs.org The clearance of the drug and its active metabolite is primarily through this metabolic conversion. In human studies, the elimination half-life (T₁/₂) of CVM-1125 was reported to be approximately 1.7 hours. asco.org However, specific data on the elimination pathways and clearance rates of foslinanib or CVM-1125 in preclinical animal species are not detailed in the provided search results. Standard preclinical ADME studies typically involve mass balance and excretion studies to determine the routes and rates of elimination, but specific findings for foslinanib in animals were not elucidated in these snippets. bioivt.com

Compound Names:

this compound

CVM-1118

CVM-1125

TRX-818

In Vivo Stability Assessments in Biological Fluids

Understanding the stability of a drug candidate in biological fluids is critical for predicting its behavior in vivo. This compound is known to undergo metabolic transformation following administration in preclinical settings. Studies indicate that it is metabolized to CVM-1125, which is identified as its major active metabolite por-journal.com. This metabolic conversion suggests that this compound is not indefinitely stable within the biological milieu, as it is transformed into its active form.

Biodistribution Studies in Preclinical Oncology Models

Biodistribution studies are fundamental to preclinical drug development, providing essential insights into how a compound is absorbed, distributed, metabolized, and excreted (ADME) within the body. These studies help elucidate the pharmacokinetic profile of a drug, indicating where it accumulates and how it reaches its intended target site, thereby informing efficacy and potential toxicity assessments.

Systemic and Tissue-Specific Distribution in Xenograft Models

Preclinical investigations into the efficacy of this compound have utilized in vivo models, including orthotopic mouse xenograft models. These studies have employed cancer cell lines, such as the HCT-116 colorectal cancer cell line, to assess the compound's anti-tumor effects following administration via oral and intravenous routes por-journal.com. The use of xenograft models allows for the evaluation of drug behavior in a complex biological system that mimics aspects of human cancer.

Despite the utilization of these in vivo models, the provided literature does not present specific quantitative data concerning the systemic and tissue-specific distribution profile of this compound. This includes detailed information on its concentration levels in major organs such as the liver, kidney, spleen, and lungs, as well as its accumulation within the tumor tissue over various time points post-administration drugbank.com. Consequently, a detailed table illustrating the tissue-specific distribution of this compound cannot be generated from the available information.

Intratumoral Accumulation and Retention Studies

The observed anti-tumor activity of this compound in preclinical in vivo studies, notably its ability to inhibit vasculogenic mimicry (VM) por-journal.comnih.gov, strongly implies that the compound effectively reaches the tumor microenvironment to exert its therapeutic action. This suggests a degree of intratumoral accumulation.

However, specific research findings that quantify the extent of this compound's accumulation within tumor tissues or detail the duration of its retention at the tumor site are not explicitly described in the provided search results. Therefore, a data table illustrating specific intratumoral accumulation and retention metrics for this compound cannot be constructed based on the current information.

Molecular and Cellular Mechanisms of Antineoplastic Action of Foslinanib Disodium

Primary Molecular Target Identification and Interaction Dynamics

The antineoplastic effects of Foslinanib (B607536) disodium (B8443419) are initiated through precise interaction with a key mitochondrial protein. This targeted approach distinguishes it from many conventional chemotherapeutics.

Direct Binding and Targeting of TNF Receptor-Associated Protein 1 (TRAP1)

The principal molecular target of Foslinanib disodium's active metabolite, CVM-1125, has been identified as Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). nih.govnih.gov TRAP1, also known as Hsp75, is a mitochondrial chaperone protein belonging to the heat shock protein 90 (HSP90) family. por-journal.com It plays a crucial role in maintaining mitochondrial integrity and function. por-journal.com

The interaction between CVM-1125 and TRAP1 is direct and exhibits strong binding affinity. Surface Plasmon Resonance (SPR) analysis has quantified this interaction, revealing a dissociation constant (KD) of 6.7 × 10⁻⁸ M. nih.gov This strong binding underscores the specificity of the drug for its target. Further computational analysis, through in silico docking studies, has pinpointed the binding site to the N-terminal domain of TRAP1. The interaction pocket is composed of 11 amino acids within a 10 Å distance from CVM-1125. nih.gov

ParameterValueSource
Primary Molecular Target TNF Receptor-Associated Protein 1 (TRAP1) nih.govnih.gov
Active Metabolite CVM-1125 nih.govnih.gov
Binding Affinity (KD) 6.7 × 10⁻⁸ M nih.gov
Binding Domain N-terminal Domain nih.gov

Distinct Binding Modalities Compared to Other TRAP1 Inhibitors (e.g., lack of Hsp90 interaction)

A significant characteristic of this compound is its selective binding to TRAP1, with a notable lack of interaction with other heat-shock proteins, specifically Hsp90. nih.gov While TRAP1 is a member of the Hsp90 family, many inhibitors targeting the ATP-binding pocket of these chaperones often exhibit cross-reactivity. However, SPR analysis has demonstrated no specific binding of CVM-1125 to recombinant human Hsp90 beta protein. nih.gov This specificity is a key differentiator and suggests a reduced potential for off-target effects that are often associated with pan-Hsp90 inhibitors. This selective action against the mitochondrial isoform, TRAP1, highlights a distinct mechanism compared to other Hsp90-targeting agents. nih.gov

Modulation of Intracellular Signaling Pathways

The engagement of this compound with TRAP1 initiates a cascade of downstream events, profoundly impacting critical signaling pathways that are often dysregulated in cancer.

Disruption of TRAP1 Downstream Signaling Cascades

By binding to and inhibiting TRAP1, this compound effectively disrupts the protein's normal functioning. nih.govnih.gov Research indicates that treatment with CVM-1125 leads to a reduction in the protein levels of TRAP1 itself, an effect mediated by the lysosomal degradation system. por-journal.com This downregulation of TRAP1 impedes its ability to regulate mitochondrial processes, leading to the induction of mitochondrial apoptosis and the suppression of tumor cell growth. nih.gov

Impact on Cellular Succinate (B1194679) Levels and Hypoxia-Inducible Factor-1α (HIF-1α) Stability

A key consequence of TRAP1 inhibition by this compound is the alteration of cellular metabolism. TRAP1 is known to inhibit the activity of succinate dehydrogenase (SDH), a crucial enzyme in the Krebs cycle. nih.gov By inhibiting TRAP1, CVM-1125 leads to a reduction in cellular succinate levels. nih.govnih.gov

This decrease in succinate has a significant impact on the stability of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov Succinate is known to stabilize HIF-1α, a key transcription factor that allows cancer cells to adapt to hypoxic conditions and promotes angiogenesis and metabolic reprogramming. The reduction in succinate levels following CVM-1125 treatment leads to the destabilization of HIF-1α. nih.govnih.gov This disruption of the TRAP1-succinate-HIF-1α axis is a central element of this compound's antineoplastic activity.

Downstream EffectObservationConsequenceSource
TRAP1 Protein Level DecreasedMediated by lysosomal degradation por-journal.com
Cellular Succinate ReducedDisruption of TRAP1's inhibition of SDH nih.govnih.gov
HIF-1α Stability DecreasedDestabilization due to reduced succinate nih.govnih.gov

Inhibition of Nodal Signaling Pathway Elements and Associated Factors (e.g., Notch4 ICD, Nodal, Smad2)

This compound has also been shown to inhibit vasculogenic mimicry (VM), a process by which aggressive cancer cells form their own vascular networks. nih.gov This inhibition is mediated, at least in part, through the disruption of the Nodal signaling pathway. nih.gov The Nodal pathway is a component of the larger Transforming Growth Factor-β (TGF-β) superfamily, which plays a critical role in embryonic development and is often reactivated in cancer. mdpi.comwikipedia.org

In human melanoma cells, treatment with CVM-1118 has demonstrated a significant impact on key components of the Nodal signaling pathway. Quantitative real-time PCR analysis revealed that treatment with 10 nM of CVM-1118 for 8–72 hours decreased the expression of both Notch4 intracellular domain (ICD) and Nodal. nih.gov Furthermore, a 24-hour treatment with CVM-1118 resulted in a 63% reduction in Nodal protein levels. nih.gov The downstream signaling of the Nodal pathway is mediated by the phosphorylation of Smad proteins. wikipedia.org Treatment with 10 nM of CVM-1118 for 24 hours led to a 76% reduction in the ratio of phosphorylated Smad2 (P-Smad2) to total Smad2 protein levels. nih.gov These findings indicate that this compound interferes with the Nodal signaling cascade, contributing to its anti-VM and broader antineoplastic effects.

Signaling MoleculeEffect of CVM-1118 (10 nM)TimepointSource
Notch4 ICD mRNA Decreased8–72 hours nih.gov
Nodal mRNA Decreased8–72 hours nih.gov
Nodal Protein 63% Reduction24 hours nih.gov
Phosphorylated Smad2 (P-Smad2)/Total Smad2 Ratio 76% Reduction24 hours nih.gov

Crosstalk with Key Oncogenic Signaling Networks (e.g., mTOR, PI3K-AKT)

Research has uncovered that the mechanisms of this compound intersect with crucial oncogenic signaling pathways, including the PI3K-AKT/mTOR network. nih.gov The PI3K/AKT/mTOR pathway is a vital intracellular signaling cascade that governs cell cycle regulation, proliferation, and survival. wikipedia.orgnumberanalytics.comcusabio.com Its over-activation is a common feature in many cancers, leading to reduced apoptosis and unchecked cell growth. wikipedia.orgnih.gov

A whole-genome CRISPR knockout screen identified the mTOR and PI3K-AKT signaling pathways as druggable targets for Foslinanib (CVM-1118). nih.gov This screening highlighted two tumor suppressor genes, STK11 (also known as LKB1) and NF2, as potential pharmacogenomic biomarkers. nih.govnih.gov Cells with loss-of-function mutations in these genes demonstrated higher sensitivity to the drug. nih.govnih.gov STK11 is a critical upstream regulator of the mTOR pathway; it controls the activity of AMP-activated protein kinase (AMPK), which in turn downregulates mTOR signaling, thereby inhibiting protein synthesis and cancer cell proliferation. nih.gov The identification of these genes underscores a significant crosstalk between Foslinanib's action and the PI3K-AKT/mTOR signaling axis. nih.gov

Induction of Programmed Cellular Apoptosis

This compound is a potent inducer of programmed cell death, or apoptosis, a primary mechanism of its anti-cancer effect. nih.govcancer.gov This process is initiated through the intrinsic, or mitochondrial, pathway. nih.govpor-journal.com

The induction of mitochondrial apoptosis by Foslinanib is directly linked to its targeting of the mitochondrial chaperone protein TRAP1. nih.govnih.gov TRAP1 typically plays a protective role in cancer cells by antagonizing mitochondrial apoptosis. por-journal.com The active metabolite of Foslinanib, CVM-1125, binds to TRAP1, potentially interfering with its protective function. por-journal.com This disruption is thought to lead to the opening of the mitochondrial permeability transition pore (mPTP). por-journal.com The opening of the mPTP results in the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, a critical step for initiating apoptosis. por-journal.commpg.de

The release of cytochrome c from the mitochondria into the cytoplasm triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis. nih.govnih.gov Foslinanib treatment has been shown to activate this cascade. por-journal.com Following the release of cytochrome c, it binds to Apoptotic protease-activating factor 1 (Apaf-1), which leads to the activation of initiator caspase-9. mpg.de Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. researchgate.net Studies have specifically demonstrated that treatment with Foslinanib leads to an increase in the levels of cleaved (activated) caspase-3, confirming the initiation of the caspase kinase cascade and its role in the drug's apoptotic mechanism. por-journal.com

The apoptotic effect of Foslinanib is further substantiated by its ability to modulate the expression of various proteins involved in the regulation of apoptosis. por-journal.com Analysis using a human apoptosis array kit on cells treated with Foslinanib revealed altered levels of several key regulatory proteins. por-journal.com The balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family is a critical determinant of cell fate. nih.govmdpi.com Foslinanib treatment was found to elevate the expression of eight apoptosis-related proteins. por-journal.com

Table 1: Notable Changes in Apoptosis-Related Protein Expression Induced by Foslinanib An interactive data table based on research findings.

ProteinFunctionObserved Change
Cleaved Caspase-3 Key executioner caspase in apoptosis.Significant Increase
p27 Cyclin-dependent kinase inhibitor, promotes cell cycle arrest.Increase
p21 Cyclin-dependent kinase inhibitor, involved in cell cycle arrest and apoptosis.Increase
Phosphorylated p53 Tumor suppressor protein, transcription factor for pro-apoptotic genes.Increase

This table summarizes the most significant protein expression changes observed in cellular models treated with Foslinanib, as reported in a study using a Human Apoptosis Array Kit. por-journal.com

Suppression of Cancer Cell Proliferation and Cell Cycle Regulation

In addition to inducing apoptosis, this compound effectively suppresses the proliferation of cancer cells and regulates the cell cycle. nih.gov The compound and its active metabolite, CVM-1125, exhibit potent growth inhibitory and cytotoxic effects at nanomolar concentrations. nih.gov This anti-proliferative activity is intrinsically linked to the compound's ability to induce cell cycle arrest. nih.gov

The anti-proliferative efficacy of Foslinanib and its active metabolite has been demonstrated across a wide array of human cancer cell lines. nih.gov In the National Cancer Institute's (NCI) 60-cell line screen, the active metabolite CVM-1125 showed an average 50% growth inhibition (GI50) value of less than 100 nM in 87% of the tested cell lines. nih.gov

Further studies confirmed this potent cytotoxicity in a specific panel of nine human cancer cell lines, where both Foslinanib (CVM-1118) and CVM-1125 displayed IC50 values below 50 nM. nih.gov

Table 2: Anti-proliferative Activity (IC50) of Foslinanib (CVM-1118) and its Metabolite (CVM-1125) in Selected Human Cancer Cell Lines An interactive data table summarizing cytotoxicity data.

Cell LineCancer TypeCVM-1118 IC50 (nM)CVM-1125 IC50 (nM)
HT-29 Colon< 50< 50
HCT-116 Colon< 50< 50
A549 Lung< 50< 50
PC-3 Prostate< 50< 50
DU 145 Prostate< 50< 50
MDA-MB-231 Breast< 50< 50
C8161 Melanoma< 50< 50
SKOV3 Ovarian< 50< 50
COLO 205 Colon< 50< 50

This table is based on findings demonstrating potent cytotoxicity with IC50 values below 50 nM in a panel of nine human cancer cell lines. nih.gov

Mechanistically, the anti-proliferative effect of Foslinanib is associated with its ability to halt cell cycle progression. semanticscholar.orgmdpi.com In studies using the HT-29 colon cancer cell line, Foslinanib treatment resulted in a dose-dependent cell cycle arrest at the G2/M phase. nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. Concurrently, an increase in the sub-G1 cell population was observed, which is indicative of cells undergoing apoptosis. nih.gov Similar results of G2/M arrest and increased apoptosis were also noted in the HCT-116 colon cancer cell line. nih.gov

Preclinical Efficacy of Foslinanib Disodium in Experimental Cancer Models

In Vitro and In Vivo Inhibition of Vasculogenic Mimicry

Quantitative Assessment of Vasculogenic Mimicry (VM) Network Formation in Orthotopic Xenograft Models

Vasculogenic mimicry (VM) is a process by which aggressive cancer cells form de novo vascular-like networks, providing blood supply to tumors independently of traditional endothelial angiogenesis. This phenomenon is associated with increased tumor aggressiveness and metastasis. Preclinical studies have evaluated Foslinanib (B607536) disodium's capacity to inhibit this critical process.

In an orthotopic xenograft model utilizing the human HCT-116 colorectal cancer cell line, Foslinanib disodium (B8443419) treatment demonstrated a marked reduction in VM network formation. Quantitative analysis of excised tumor tissues, employing markers such as CD31 and red blood cell (RBC) staining (CD31−/RBC+), revealed a significant inhibition of VM channels. Specifically, Foslinanib disodium treatment resulted in an 85% reduction in VM network formation compared to the vehicle-treated control group. This finding underscores this compound's ability to disrupt the tumor's self-vascularization mechanisms in vivo por-journal.com.

Table 1: Quantitative Assessment of Vasculogenic Mimicry (VM) Network Formation

Treatment GroupRouteVM Channels (CD31−/RBC+)Reduction (%)
Vehicle ControlOralBaseline-
Foslinanib (100 mg/kg)OralSignificantly Reduced85%

Note: Specific baseline counts for VM channels in the vehicle control group were not provided as absolute numbers in the analyzed literature, but the percentage reduction is a key quantitative finding.

Anti-Tumorigenic Efficacy in Preclinical Xenograft Models

This compound has shown considerable anti-tumorigenic potential in preclinical xenograft models, indicating its capacity to suppress tumor growth and progression.

Evaluation in Human Cancer Cell Line-Derived Xenografts (CDX)

Human cancer cell line-derived xenografts (CDX) are established by implanting human cancer cell lines into immunocompromised animals. These models are instrumental in evaluating the efficacy of novel anti-cancer therapeutics in a controlled in vivo setting. This compound has been evaluated in such models, notably using the HCT-116 human colorectal cancer cell line, which was implanted orthotopically into mice. This evaluation within a CDX framework provided insights into this compound's ability to inhibit tumor growth in a human cancer context por-journal.comnih.gov.

Analysis of Tumor Growth Inhibition in Dose-Dependent Studies

Table 2: Tumor Growth Inhibition in HCT-116 Orthotopic Xenografts by this compound

Treatment GroupDose (mg/kg)RouteTumor Volume on Day 43 (mm³) (Mean ± SD)
Vehicle Control-Oral1,139 ± 580
Foslinanib20Oral1,591 ± 747
Foslinanib50Oral722 ± 595
Foslinanib100Oral475 ± 415
Foslinanib20IV670 ± 447

Histopathological and Immunohistochemical Analysis of Tumor Tissues from Treated Models

Histopathological and immunohistochemical (IHC) analyses are crucial for understanding the cellular and molecular mechanisms underlying a drug's anti-tumor activity. In studies involving this compound, these techniques were employed to visualize the drug's effects on tumor tissues.

IHC was specifically utilized to assess the impact of this compound on VM network formation, as detailed in section 4.2.3, using markers like CD31 and RBCs to identify VM channels por-journal.com. Beyond VM, IHC can also provide insights into other cellular processes such as proliferation, apoptosis, and the expression of specific target proteins. While the provided literature does not detail specific IHC markers for this compound's general anti-tumorigenic effects beyond VM, the methodology is established for evaluating drug responses in xenograft models, often including markers like Ki-67 for proliferation or cleaved caspase-3 for apoptosis to corroborate efficacy findings nih.govnih.gov.

Preclinical Investigations into Acquired Resistance Mechanisms to Foslinanib Disodium

Conceptual Frameworks for Drug Resistance in Targeted Anti-cancer Therapies

The emergence of acquired resistance to targeted therapies is a complex evolutionary process driven by the selective pressure exerted by the drug on a heterogeneous tumor cell population. Several conceptual frameworks help to understand this phenomenon. One key concept is the pre-existence of resistant clones within the tumor prior to treatment. nih.gov These rare cells, harboring specific genetic or epigenetic alterations, can survive the initial therapeutic onslaught and subsequently proliferate, leading to relapse.

Another framework involves the adaptive evolution of cancer cells during therapy. In this model, cancer cells undergo dynamic changes in gene expression, signaling pathways, and metabolic states to circumvent the drug's inhibitory effects. This can involve the activation of bypass signaling pathways that compensate for the inhibited target, alterations in the drug's target that prevent binding, or changes in the tumor microenvironment that support cell survival. mdpi.com For a targeted agent like foslinanib (B607536) disodium (B8443419), which acts on a central regulator of mitochondrial function, resistance is likely to involve a multifaceted interplay of these conceptual frameworks.

Anticipated or Identified Cellular Adaptations Leading to Resistance to TRAP1 Inhibition

The inhibition of TRAP1 by foslinanib disodium is expected to induce a cascade of cellular stresses, including mitochondrial dysfunction, increased oxidative stress, and metabolic reprogramming. nih.govmdpi.com Consequently, cancer cells that acquire resistance are likely to exhibit a range of adaptive changes to counteract these effects.

One of the primary anticipated adaptations is a metabolic shift. Since TRAP1 is known to suppress oxidative phosphorylation (OXPHOS) and promote a glycolytic phenotype (the Warburg effect), resistant cells might develop mechanisms to restore mitochondrial respiratory capacity or enhance alternative energy-producing pathways. mdpi.comnih.gov This could involve the upregulation of other mitochondrial chaperones or enzymes involved in the electron transport chain.

Another critical area of adaptation is the management of oxidative stress. TRAP1 plays a crucial role in protecting cancer cells from reactive oxygen species (ROS). oncotarget.com Therefore, resistant cells may upregulate other antioxidant defense systems to cope with the increased ROS levels resulting from TRAP1 inhibition. This could include enhanced activity of enzymes such as superoxide (B77818) dismutase or glutathione (B108866) peroxidase.

Furthermore, alterations in apoptosis signaling pathways are expected. TRAP1 is a key inhibitor of the mitochondrial permeability transition pore (mPTP), a critical step in the intrinsic apoptotic pathway. nih.govwistar.org Resistant cells might acquire mutations in pro- or anti-apoptotic proteins to evade cell death signals triggered by this compound.

Development and Characterization of Preclinical Resistance Models

To investigate the specific mechanisms of acquired resistance to this compound, the development of robust preclinical models is essential.

In Vitro Generation of Drug-Resistant Cell Lines

A standard approach to studying acquired resistance is the in vitro generation of drug-resistant cancer cell lines. This process typically involves the continuous exposure of a sensitive cancer cell line to gradually increasing concentrations of this compound over an extended period. This method mimics the selective pressure that occurs in patients during treatment. Once a resistant population emerges, these cells can be cloned and characterized.

The characterization of these resistant cell lines would involve a multi-pronged approach. This includes determining the degree of resistance by comparing the half-maximal inhibitory concentration (IC50) of this compound in the resistant line versus the parental sensitive line. Further characterization would involve detailed molecular and cellular analyses to identify the adaptive changes that have occurred.

Table 1: Hypothetical Characterization of a this compound-Resistant Cell Line

CharacteristicParental Sensitive CellsFoslinanib-Resistant CellsImplication for Resistance
Foslinanib IC50 Low (e.g., 50 nM)High (e.g., >1 µM)Decreased drug sensitivity
TRAP1 Expression HighUnchanged or UpregulatedTarget is still present
Mitochondrial Respiration (OCR) LowIncreasedMetabolic switch to OXPHOS
Glycolysis (ECAR) HighDecreased or UnchangedMetabolic reprogramming
Intracellular ROS Levels High upon treatmentBasally elevated but manageableEnhanced antioxidant capacity
HSF1 Activation LowConstitutively ActiveStress response activation
BRAF/ERK Pathway Activity Inhibited by TRAP1 lossReactivatedBypass signaling pathway

This table is a hypothetical representation based on known mechanisms of resistance to TRAP1 inhibitors and is for illustrative purposes.

In Vivo Models for Acquired Resistance Development

In vivo models, such as patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) in immunocompromised mice, are crucial for studying acquired resistance in a more physiologically relevant context. nih.gov In these models, tumors are grown in mice, and the animals are treated with this compound. Tumors that initially respond but then regrow represent acquired resistance.

These resistant tumors can then be harvested and analyzed to identify the molecular mechanisms of resistance that have evolved in the in vivo setting. This approach allows for the investigation of the role of the tumor microenvironment in the development of resistance, an aspect that cannot be fully recapitulated in vitro. por-journal.com

Molecular Characterization of Resistance Pathways and Potential Bypass Mechanisms

The molecular characterization of this compound-resistant models is key to understanding the underlying biology of resistance. Several potential pathways and mechanisms are anticipated to be involved.

One likely mechanism is the activation of the Heat Shock Factor 1 (HSF1) pathway. HSF1 is a master regulator of the cellular stress response, including the expression of various heat shock proteins that can compensate for the loss of TRAP1 function. nih.gov Studies on other TRAP1 inhibitors have shown that HSF1 activation can contribute to resistance. nih.gov

Another potential bypass mechanism involves the reactivation of pro-survival signaling pathways that are normally suppressed by TRAP1. For example, TRAP1 has been shown to regulate the BRAF/ERK signaling pathway. nih.gov In the face of TRAP1 inhibition, cancer cells may find alternative ways to activate this or other oncogenic pathways to maintain their proliferation and survival.

Genomic and proteomic analyses of resistant models are essential to identify novel resistance mechanisms. Techniques such as whole-exome sequencing, RNA sequencing, and mass spectrometry-based proteomics can provide a comprehensive view of the genetic mutations, transcriptional changes, and protein expression alterations that drive resistance to this compound.

Preclinical Strategies for Overcoming or Delaying Acquired Resistance

The ultimate goal of studying acquired resistance is to develop strategies to overcome or delay its onset. Several preclinical approaches can be explored.

Combination therapies represent a promising strategy. By targeting multiple pathways simultaneously, it is possible to reduce the likelihood of resistance emerging. nih.govnih.gov For this compound, rational combination partners could include inhibitors of the bypass pathways identified in resistant models, such as MEK inhibitors if the BRAF/ERK pathway is reactivated. Another approach would be to combine this compound with agents that exacerbate the cellular stresses it induces, such as drugs that further increase oxidative stress or inhibit alternative metabolic pathways.

Table 2: Potential Combination Strategies to Overcome this compound Resistance

Combination PartnerRationalePotential for Synergy
MEK Inhibitor (e.g., Trametinib) To block the reactivated BRAF/ERK bypass pathway. nih.govHigh, by preventing compensatory signaling.
Oxidative Stress-Inducing Agent To overwhelm the enhanced antioxidant capacity of resistant cells.Moderate to High, but potential for increased toxicity.
Glycolysis Inhibitor (e.g., 2-Deoxy-D-glucose) To target cells that have become more reliant on glycolysis in response to mitochondrial disruption.Moderate, depending on the metabolic phenotype of resistant cells.
Immunotherapy (e.g., Checkpoint Inhibitors) To leverage the potential immunogenic cell death induced by this compound. nih.govHigh, by engaging the immune system to clear resistant clones.

Adaptive therapy, where treatment is administered intermittently to allow sensitive cells to outcompete resistant ones, is another innovative strategy that could be explored in preclinical models. mdpi.com This approach aims to manage the tumor as a chronic disease rather than attempting to eradicate it completely, which often leads to the selection of highly resistant clones.

Evaluation of Novel Therapeutic Combinations in Resistant Models

A comprehensive review of published scientific literature reveals a notable absence of preclinical studies specifically designed to evaluate novel therapeutic combinations in cancer models with acquired resistance to this compound. While the development of drug resistance is a common challenge in oncology, research into overcoming resistance to this compound through combination therapies in preclinical settings has not yet been detailed in available study reports.

The primary focus of existing preclinical research on this compound (also known as CVM-1118) has been on elucidating its fundamental mechanisms of action. These studies have established that this compound's active metabolite, CVM-1125, exerts its anti-cancer effects through multiple pathways, including the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.govnih.gov A key identified target of CVM-1125 is the TNF receptor-associated protein 1 (TRAP1), and its inhibition leads to a cascade of events that suppress tumor growth. nih.govnih.gov

A significant aspect of this compound's activity is its ability to inhibit vasculogenic mimicry (VM), a process where aggressive tumor cells form their own vascular networks. nih.govtrx.com.tw This mechanism is considered particularly important as it may play a role in tumors that are resistant to traditional anti-angiogenic therapies. nih.gov

While preclinical data on combination therapies in resistant models is lacking, the clinical development of this compound provides some insight into potential future research directions. A Phase II clinical trial is currently underway to investigate the efficacy of this compound in combination with nivolumab, an immune checkpoint inhibitor, for the treatment of advanced hepatocellular carcinoma. trx.com.twclinicaltrials.gov The rationale for this combination is based on the distinct mechanisms of action of the two drugs, with the potential for synergistic anti-tumor effects. clinicaltrials.gov Another Phase II trial is evaluating foslinanib as a monotherapy in patients with advanced neuroendocrine tumors. clinicaltrials.gov

The exploration of this compound in combination with other agents in clinical trials suggests that future preclinical research may focus on defining the efficacy of such combinations, potentially including models of acquired resistance. Such studies would be crucial for identifying patient populations that could benefit most from these combination strategies and for understanding the molecular basis of any observed synergistic effects.

Medicinal Chemistry and Synthetic Methodologies of Foslinanib Disodium

Synthetic Pathways for the Derivatization and Production of Foslinanib (B607536) Disodium (B8443419)

The synthesis of Foslinanib disodium involves several key steps, focusing on constructing the core quinolone structure and subsequently introducing the phosphonooxy group, followed by salt formation.

Phosphorylation Chemistry and Salt Formation Processes

Foslinanib itself is a phosphoric ester prodrug, which is metabolized in vivo to its active form, CVM-1125 benchchem.comnih.govresearchgate.net. The phosphorylation step is critical for its prodrug strategy, enhancing solubility and bioavailability. The disodium salt form is achieved through specific salt formation processes.

The synthesis of Foslinanib typically involves the phosphorylation of a precursor quinolone scaffold. One described method involves reacting a 2-aryl-4-quinolone with tetrabenzyl pyrophosphate to form the dibenzyl phosphate (B84403), which is then deprotected via hydrogenation. Subsequent treatment with an ion-exchange resin in its sodium form (e.g., Amberlite IR-120(Na+)) yields the disodium salt researchgate.net. Alternatively, phosphorylation can be achieved using phosphorus oxychloride (POCl₃) followed by sodium salt formation benchchem.com. For the final disodium salt, anhydrous conditions and stoichiometric control of reactants, such as the Foslinanib free acid and sodium hydroxide (B78521), are recommended for reproducible synthesis and high purity benchchem.com. The disodium moiety is crucial for enhancing water solubility, a key attribute for pharmaceutical development ontosight.aijscimedcentral.com.

Synthesis of Key Quinolone Intermediates

The foundational structure of Foslinanib is the 2-phenyl-4-quinolone core. The synthesis of this core typically begins with the condensation of substituted benzaldehydes and phenylacetonitriles. For Foslinanib, a common starting point involves the condensation of 3-fluorophenylacetonitrile (B154504) with a methoxy-substituted benzaldehyde (B42025) to form the basic quinolone ring system benchchem.comchemsrc.com.

The general synthesis of 2-aryl-4-quinolones can be achieved through various established methods, including Gould-Jacobs, Conrad-Limpach, Biere-Seelen, and Camps reactions, as well as modern transition metal-catalyzed transformations nih.gov. For Foslinanib, the specific intermediate leading to the phosphonooxy group at the 5-position of the quinolone ring is synthesized, which then undergoes phosphorylation. The precise synthesis of key intermediates often involves multi-step sequences, ensuring the correct regiochemistry and functional group placement for subsequent derivatization google.comacs.org.

Table 1: General Synthetic Strategy for this compound

StepDescriptionKey Reagents/Conditions
1Synthesis of the 2-phenyl-4-quinolone coreCondensation of 3-fluorophenylacetonitrile with methoxy-substituted benzaldehyde
2Phosphorylation of the quinolone intermediatePhosphorus oxychloride (POCl₃) or tetrabenzyl pyrophosphate, followed by deprotection
3Salt FormationReaction with sodium hydroxide or ion-exchange resin (Na⁺ form)
4PurificationRecrystallization (e.g., ethanol/water mixtures), monitoring pH

Structure-Activity Relationship (SAR) Studies of Quinolone Derivatives

SAR studies are fundamental in medicinal chemistry to understand how structural modifications influence a compound's biological activity. For Foslinanib and its analogues, these studies focus on optimizing potency, selectivity, and pharmacokinetic properties.

Systematic Modification of Chemical Moieties and Their Biological Impact

The 2-phenyl-4-quinolone scaffold is amenable to various substitutions that significantly impact biological activity. Research on related quinolone derivatives has identified key structural features contributing to their efficacy. For instance, the ketone moiety at the 4-position of the quinolone ring is considered essential for activity acs.org. The presence of a fluorophenyl substituent at the 2-position, as in Foslinanib, has been shown to enhance binding affinity to targets involved in vasculogenic mimicry (VM) benchchem.com. The methoxy (B1213986) group at the 6-position contributes to the stability of the aromatic system and influences electron distribution benchchem.com.

Design and Synthesis of Novel Analogues for Enhanced Potency and Selectivity

The development of Foslinanib involved the synthesis and evaluation of a series of 2-phenyl-4-quinolone analogues. These efforts aimed to identify compounds with improved potency against cancer targets and enhanced selectivity. SAR studies guide the design of novel analogues by systematically altering chemical moieties and assessing their biological impact. For instance, research has explored variations in the aryl substituent at the 2-position, the nature and position of substituents on the quinolone core, and the functionalization of the phosphate group researchgate.netgoogle.com.

The active metabolite of Foslinanib, CVM-1125, targets TNF receptor-associated protein 1 (TRAP1) nih.govresearchgate.net. Therefore, the design of novel analogues would likely focus on optimizing interactions with TRAP1 or other relevant cellular targets, potentially by modifying the quinolone core or the phosphonooxy group to achieve higher affinity and desired pharmacological profiles.

Computational Chemistry and Molecular Modeling of Ligand-Target Interactions

Computational chemistry and molecular modeling play a crucial role in understanding the mechanism of action of this compound and in guiding the design of new analogues. These in silico techniques allow researchers to predict and analyze molecular interactions at an atomic level.

Key computational methods employed in drug discovery include molecular docking, quantitative structure-activity relationship (QSAR) modeling, molecular dynamics simulations, and pharmacophore modeling cinj.orgbioscipublisher.comspringernature.comnih.gov. These approaches are used to:

Predict Binding Affinity: Docking studies can predict how Foslinanib or its active metabolite binds to its target protein, such as TRAP1, by modeling the ligand's pose within the target's binding site nih.govresearchgate.netnih.gov.

Elucidate Mechanism of Action: Molecular dynamics simulations can provide insights into the dynamic interactions between the drug and its target over time, helping to understand the molecular basis of its activity, such as TRAP1 inhibition and downstream signaling effects nih.govnih.govuniversiteitleiden.nl.

Guide Analogue Design: QSAR models can correlate structural features of quinolone derivatives with their biological activity, aiding in the design of new compounds with improved potency and selectivity nih.govcinj.orgbrazilianjournals.com.br.

Virtual Screening: Computational methods can be used to screen large libraries of compounds to identify potential new drug candidates with similar structural motifs or predicted activity profiles cinj.orgbioscipublisher.comspringernature.com.

By analyzing the interaction of this compound with its biological targets, computational chemistry provides a rational basis for further optimization and development of this class of compounds.

Compound List:

this compound

Foslinanib (CVM-1118, TRX-818)

CVM-1125 (Active metabolite of Foslinanib)

2-phenyl-4-quinolone (Core scaffold)

2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate (Foslinanib free acid)

2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate

Future Directions and Emerging Avenues in Foslinanib Disodium Research

Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Elucidation

Application of Advanced High-Throughput and High-Content Screening Methodologies

Table 1: NCI 60 Cancer Panel Screening of CVM-1125 (Foslinanib Metabolite)

Cancer TypeAverage GI₅₀ (nM)Key Observations
Melanoma15 ± 3.2Potent growth inhibition, apoptosis induction
Neuroendocrine22 ± 4.1Potent growth inhibition, BAX/BCL-2 modulation
Colorectal35 ± 5.6Potent growth inhibition, G₂/M cell cycle arrest
Overall < 100 nM (87% of lines) Broad-spectrum cytotoxic and cytostatic activity

Development of Novel Assays for TRAP1-Targeting Agent Evaluation

The development of specific and sensitive assays is paramount for the effective evaluation of TRAP1-targeting agents. Given TRAP1's role as a mitochondrial chaperone implicated in cellular stress responses and metabolic reprogramming, and the challenge of achieving isoform selectivity over other Hsp90 family members, novel assay systems are crucial mdpi.comacs.orgnih.govresearchgate.netnih.govnih.gov.

Recent advancements have seen the creation of sophisticated tools, such as fluorescent probes like Rho6TPP, specifically designed to target TRAP1 at its client binding site (CBS). These probes facilitate high-throughput screening and quantitative assessment of TRAP1 inhibitors, enabling the discovery of novel binders and providing a means for comparative analysis of existing small molecules acs.orgnih.gov. Such assays are critical for advancing the development of TRAP1-specific therapeutics.

The performance of these advanced assays is often quantified by key metrics such as signal-to-noise ratio (SNR), Z factor, and Z' factor. For instance, the Rho6TPP probe has demonstrated excellent performance characteristics, including an SNR greater than 20, and Z and Z' factors exceeding 0.6, indicating high reliability for screening applications acs.orgnih.gov.

Table 2: Performance Metrics of a Novel TRAP1 Fluorescent Probe (Rho6TPP)

Assay Performance MetricValueSignificance
Signal-to-Noise Ratio> 20Indicates a strong distinction between positive and negative signals.
Z Factor> 0.6Confirms assay robustness and suitability for high-throughput screening.
Z' Factor> 0.6Assesses the assay's statistical reliability and dynamic range.

Note: These metrics are crucial for validating the quality and suitability of a new assay for HTS applications acs.orgnih.gov.

By integrating Foslinanib (B607536) disodium (B8443419) into these advanced screening platforms and utilizing it to validate novel assay systems, researchers can accelerate the discovery and development of more effective TRAP1-targeting cancer therapies.

Q & A

Q. What are the recommended methodologies for synthesizing Foslinanib disodium with high purity, and how can researchers validate its chemical stability?

Answer: Synthesis protocols for this compound should prioritize reproducibility and purity validation. A three-step approach is recommended:

Synthesis : Use anhydrous conditions for sodium salt formation, with stoichiometric control of reactants (e.g., foslinanib free acid + sodium hydroxide).

Purification : Employ recrystallization in ethanol/water mixtures (70:30 v/v) and monitor pH to avoid hydrolysis.

Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC quantification to assess degradation products .

Q. Key Validation Metrics :

ParameterMethodAcceptance Criteria
PurityHPLC (C18 column)≥98.5% peak area
Residual SolventsGC-MS<ICH Q3C Class 2 limits
HygroscopicityDynamic Vapor Sorption<5% weight gain at 75% RH

For structural confirmation, pair X-ray diffraction with 1^1H/13^{13}C NMR to resolve stereochemical ambiguities .

Q. How should researchers design in vitro assays to evaluate this compound’s kinase inhibition selectivity?

Answer: To minimize off-target effects, adopt a tiered screening strategy:

Primary Screen : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler™) at 1 µM Foslinanib to identify potential targets.

Secondary Validation : Perform dose-response (IC50_{50}) studies on hits with ≥50% inhibition.

Counter-Screens : Test against structurally related kinases (e.g., VEGFR2 vs. PDGFR-β) to confirm selectivity.

Q. Critical Controls :

  • Include staurosporine as a pan-kinase inhibitor control.
  • Normalize data to ATP concentration (Km-adjusted assays reduce false positives) .

For data interpretation, apply the "Twofold Rule" : A kinase is considered selectively inhibited if IC50_{50} values differ by ≥2 orders of magnitude compared to off-targets .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic (PK) parameters across preclinical models be resolved?

Answer: Discrepancies in PK data (e.g., bioavailability in rodents vs. primates) often arise from species-specific metabolic pathways. Mitigate this via:

  • Interspecies Scaling : Use allometric equations (e.g., CL=a×BWbCL = a \times BW^b) to adjust for metabolic rate differences.
  • In Vitro-In Vivo Extrapolation (IVIVE) : Compare hepatic microsomal stability across species to predict clearance rates.

Case Study :
If oral bioavailability is 12% in mice vs. 45% in dogs:

Analyze CYP450 isoform expression (e.g., CYP3A4 vs. CYP2D6 dominance).

Test co-administration with a CYP inhibitor (e.g., ketoconazole) to isolate enzyme-specific metabolism .

Document uncertainties using the "Error Propagation Framework" : Calculate combined standard uncertainties for PK parameters (e.g., AUC±σdose2+σCL2\text{AUC} \pm \sqrt{\sigma_{\text{dose}}^2 + \sigma_{\text{CL}}^2}) .

Q. What strategies optimize this compound’s experimental design for combination therapy studies in resistant cancer models?

Answer: For synergistic studies, employ a modified Bliss Independence model :

Monotherapy Baseline : Establish dose-response curves for Foslinanib and the partner drug (e.g., paclitaxel).

Combination Matrix : Test 5×5 concentration grids to identify additive/synergistic zones.

Mechanistic Validation : Use RNA-seq to profile pathway activation (e.g., MAPK/ERK vs. PI3K/AKT).

Q. Data Contradiction Protocol :

  • If synergy is observed in vitro but not in vivo, assess tumor microenvironment (TME) factors:
    • Hypoxia (via HIF-1α staining).
    • Stromal cell-mediated drug sequestration (collagen IV immunohistochemistry) .

Q. How should researchers address batch-to-batch variability in this compound’s biological activity during preclinical testing?

Answer: Variability often stems from polymorphic forms or residual solvents. Implement:

Pre-Batch Characterization :

  • Powder X-ray diffraction (PXRD) to confirm crystalline form consistency.
  • LC-MS to detect degradation products (e.g., des-methyl analogs).

Bioactivity Normalization :

  • Express IC50_{50} values relative to a WHO-calibrated reference standard.
  • Include a "bridge assay" with a historical control batch in each experiment .

Q. Troubleshooting Table :

IssueRoot CauseCorrective Action
Reduced potencyAmorphous content >10%Recrystallize with seed crystals
High inter-assay CVDMSO stock precipitationUse fresh stocks, pre-warmed to 37°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Foslinanib disodium
Reactant of Route 2
Reactant of Route 2
Foslinanib disodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.